molecular formula C11H16ClNO2S B5756086 4-chloro-N-(pentan-3-yl)benzenesulfonamide

4-chloro-N-(pentan-3-yl)benzenesulfonamide

Cat. No.: B5756086
M. Wt: 261.77 g/mol
InChI Key: IQROOTGIIPTLEL-UHFFFAOYSA-N
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Description

4-chloro-N-(pentan-3-yl)benzenesulfonamide is a chemical compound belonging to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The presence of a chloro group and a pentan-3-yl substituent on the benzenesulfonamide scaffold imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(pentan-3-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with pentan-3-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated purification systems helps in obtaining high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(pentan-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of new sulfonamide derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

4-chloro-N-(pentan-3-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(pentan-3-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt the metabolic processes of cancer cells, leading to cell death. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-pentanyl)benzenesulfonamide
  • 4-chloro-N-pentan-3-yl-N-(3-phenylpropyl)benzenesulfonamide

Uniqueness

4-chloro-N-(pentan-3-yl)benzenesulfonamide is unique due to its specific substituents, which impart distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-chloro-N-pentan-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2S/c1-3-10(4-2)13-16(14,15)11-7-5-9(12)6-8-11/h5-8,10,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQROOTGIIPTLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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